Methanesulfonoimidamide
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Overview
Description
Methanesulfonoimidamide is an organosulfur compound with the chemical formula CH₆N₂OS. It is known for its anti-inflammatory properties and has shown potential in inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . This compound has also been studied for its potential in preventing amyloid plaque formation in Alzheimer’s disease and exhibiting antitumor activity .
Preparation Methods
Methanesulfonoimidamide can be synthesized through various synthetic routes. One common method involves the reaction of sulfonyl chlorides with amines in the presence of a base . Another approach is the NH₄I-mediated amination of sodium sulfinates . These methods provide efficient and environmentally friendly access to sulfonamide compounds, including this compound.
In industrial production, this compound is typically synthesized through large-scale reactions involving sulfonyl chlorides and amines. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Methanesulfonoimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into sulfinamides.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions include sulfonamides, sulfinamides, and various substituted derivatives .
Scientific Research Applications
Methanesulfonoimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonoimidamide involves its interaction with molecular targets and pathways involved in inflammation and disease processes. It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by interfering with the signaling pathways that regulate their expression . Additionally, this compound prevents amyloid plaque formation by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Methanesulfonoimidamide can be compared with other similar compounds, such as sulfonamides, sulfinamides, and sulfoximines . While all these compounds contain sulfur, this compound is unique due to its specific structure and properties. For example:
Sulfonamides: These compounds are widely used as antibacterial agents and have a general structure of R-SO₂-NH₂.
Sulfinamides: These are intermediates in the synthesis of sulfonamides and have the structure R-SO-NH₂.
Sulfoximines: These compounds have a sulfur-nitrogen double bond and are used in medicinal chemistry for their unique properties.
This compound stands out due to its anti-inflammatory and antitumor activities, as well as its potential in preventing amyloid plaque formation .
Properties
IUPAC Name |
(aminosulfonimidoyl)methane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2OS/c1-5(2,3)4/h1H3,(H3,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAJKZOHUZOJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131129-54-9 |
Source
|
Record name | methanesulfonoimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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